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molecular formula C10H11ClO2 B8642690 1-[4-(2-Chloroethoxy)phenyl]ethanone CAS No. 90919-15-6

1-[4-(2-Chloroethoxy)phenyl]ethanone

Cat. No. B8642690
M. Wt: 198.64 g/mol
InChI Key: IZIKZNOLOCUEQB-UHFFFAOYSA-N
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Patent
US06753329B2

Procedure details

To a solution of 4′-hydroxyacetophenone (101 g, 0.74 mole) in acetone (800 mL) was added 1-bromo-2-chloroethane (638 g, 4.45 mole) followed by K2CO3 (307 g, 2.22 mole). The reaction was heated to reflux for 48 h then filtered. The K2CO3 was washed with acetone (1 L) and the filtrate was evaporated. The residue was then partitioned between EtOAc (800 mL) and 1N NaOH (250 mL). The organic layer was washed with 1N NaOH (250 mL) then dried aid evaporated to yield 146 g of the desired product (99% yield).
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
638 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
307 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][Cl:14].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Cl:14][CH2:13][CH2:12][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
638 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
307 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The K2CO3 was washed with acetone (1 L)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned between EtOAc (800 mL) and 1N NaOH (250 mL)
WASH
Type
WASH
Details
The organic layer was washed with 1N NaOH (250 mL)
CUSTOM
Type
CUSTOM
Details
then dried aid
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 146 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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